![molecular formula C14H17ClO5 B14196443 4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-34-0](/img/structure/B14196443.png)
4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4th position and an ethoxy group linked to an oxane ring at the 2nd position of the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid core, followed by the introduction of the chloro group through a chlorination reaction. The ethoxy group linked to the oxane ring is then introduced via an etherification reaction. The reaction conditions often involve the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethoxy group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoic acid: Lacks the ethoxy group linked to the oxane ring.
2-Ethoxybenzoic acid: Lacks the chloro group at the 4th position.
4-Chloro-2-methoxybenzoic acid: Contains a methoxy group instead of the ethoxy group linked to the oxane ring.
Uniqueness
4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is unique due to the presence of both the chloro and ethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds.
Propiedades
Número CAS |
834869-34-0 |
|---|---|
Fórmula molecular |
C14H17ClO5 |
Peso molecular |
300.73 g/mol |
Nombre IUPAC |
4-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C14H17ClO5/c15-10-4-5-11(14(16)17)12(9-10)18-7-8-20-13-3-1-2-6-19-13/h4-5,9,13H,1-3,6-8H2,(H,16,17) |
Clave InChI |
ZHTXWNGCJYOEHR-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=C(C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


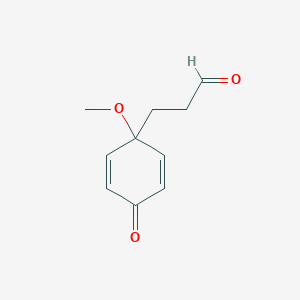
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
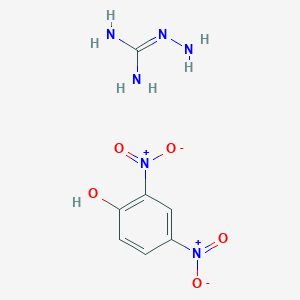
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
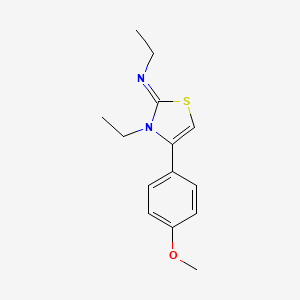
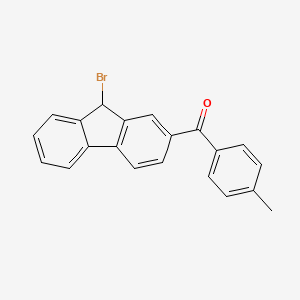
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)

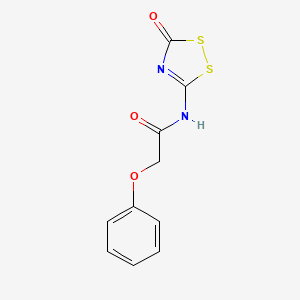
![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
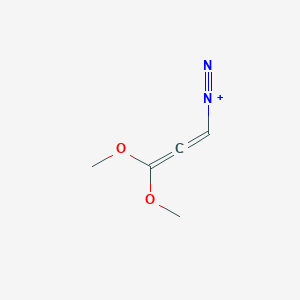
![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
